molecular formula C16H31N3O4S B2684145 1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide CAS No. 1209631-61-7

1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2684145
CAS No.: 1209631-61-7
M. Wt: 361.5
InChI Key: KKCMEFGCBSFDDE-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine-4-carboxamide core, is a privileged motif found in compounds that modulate various biological targets . The inclusion of a methanesulfonyl (mesyl) group is a common structural feature in the design of enzyme inhibitors, as this group can act as a key pharmacophore for binding to active sites . Researchers can leverage this compound as a core structure for developing novel probes or therapeutic candidates, particularly in oncology and inflammatory disease research. The bis-piperidine structure, linked by a methylene group and a carboxamide bridge, offers a conformationally constrained framework that researchers can utilize to explore interactions with G-protein coupled receptors (GPCRs) or kinases . Furthermore, the 2-methoxyethyl substitution on the piperidine nitrogen may influence the compound's physicochemical properties, such as solubility, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is provided for research applications, including use as a standard in analytical chemistry, a building block in synthetic chemistry, and a candidate for high-throughput screening campaigns to identify new biological activities.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O4S/c1-23-12-11-18-7-3-14(4-8-18)13-17-16(20)15-5-9-19(10-6-15)24(2,21)22/h14-15H,3-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMEFGCBSFDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide may exhibit properties beneficial for treating various central nervous system disorders. The piperidine structure is known for its interaction with neurotransmitter systems, potentially aiding in the management of conditions such as anxiety, depression, and schizophrenia.

Case Study : A related compound, 4-(3-fluorophenoxy)phenylmethylpiperidine methanesulfonate, has been investigated for its efficacy in treating obsessive-compulsive disorders and anxiety-related conditions, demonstrating the therapeutic potential of piperidine derivatives .

Antitumor Activity

The compound's structural features suggest it may also possess antitumor properties. Studies on similar piperidine-based compounds have shown promising results in inhibiting tumor cell proliferation and migration.

Research Findings : A study investigating a related compound demonstrated significant inhibition of tumor cell growth through mechanisms involving ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that the compound could disrupt key pathways associated with tumor survival, suggesting a potential application for this compound in cancer therapy .

Key Mechanisms:

  • Inhibition of Tumor Growth : By inducing ferroptosis in cancer cells.
  • Neurotransmitter Modulation : Potentially influencing dopamine and serotonin pathways relevant to mood regulation.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Selected Analogs

Compound Name Core Structure Key Substituents Bioactivity Relevance Reference
1-Methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide Piperidine-4-carboxamide Methanesulfonyl; 2-Methoxyethyl-piperidinylmethyl Kinase inhibition (hypothesized) N/A
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-7-(pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxamide Imidazopyridine-carboxamide 2-Methoxyethyl-piperidinylmethyl; Pyridinyl GSK-3β inhibition (IC₅₀ = 12 nM)
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Methylbenzenesulfonyl; Phenethyl Opioid receptor modulation (structural)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzyl; Naphthylethyl SARS-CoV-2 inhibition (projected)
4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(2-methoxyethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Dichlorobiphenyl; Methoxyacetyl; Methoxyethyl Molecular glue (protein degradation)
Key Observations:
  • Sulfonyl vs. Aryl Groups : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like 4-methylbenzenesulfonyl () or naphthyl ().
  • Methoxyethyl vs.
  • Heterocyclic Additions : Imidazopyridine-containing analogs () exhibit confirmed GSK-3β inhibition, suggesting that piperidine-carboxamide derivatives with fused heterocycles may have higher kinase affinity.
Key Observations:
  • Low Yields in Cross-Coupling : Analogs requiring Suzuki-Miyaura coupling (e.g., compound 7 in ) exhibit modest yields (~19%), likely due to steric hindrance from the 2-methoxyethyl group.
  • HRMS Consistency : High-resolution mass spectrometry (HRMS) data for analogs (e.g., Δ = 0.0009 for compound 7) confirms structural fidelity .
  • 13C-NMR Signatures : The methoxyethyl group in related compounds shows distinct 13C-NMR peaks at δ 70.6 (CH₂O) and 58.4 ppm (CH₃O), aiding structural validation .

Table 3: Bioactivity of Selected Analogs

Compound Target/Activity Potency/IC₅₀ Key Structural Determinants
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-7-(pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxamide GSK-3β kinase inhibition 12 nM Imidazopyridine core; Pyridinyl substituent
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide Opioid receptor binding (structural) N/A Phenethyl group; Aromatic sulfonyl
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 protease inhibition Projected Lipophilic naphthyl; Fluorobenzyl
SAR Insights:
  • Heterocyclic Cores Enhance Kinase Affinity: Imidazopyridine derivatives () show nanomolar GSK-3β inhibition, whereas simple piperidine-carboxamides (e.g., ) lack reported kinase activity.
  • Methoxyethyl vs. Phenethyl : The 2-methoxyethyl group may reduce CNS penetration compared to phenethyl (), making it suitable for peripheral targets.
  • Sulfonyl Groups and Selectivity : Methanesulfonyl in the target compound could improve selectivity over off-target kinases compared to bulkier sulfonyl groups (e.g., 4-methylbenzenesulfonyl in ).

Biological Activity

1-Methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide, a compound with significant structural complexity, is a member of the piperidine family. Its unique configuration, featuring a methanesulfonyl group and a carboxamide moiety, suggests diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide. The molecular formula is C15H29N3O4SC_{15}H_{29}N_3O_4S, with a molecular weight of approximately 357.48 g/mol. The structure includes:

  • Piperidine Rings : Contributing to its pharmacological properties.
  • Methanesulfonyl Group : Enhancing reactivity and interaction with biological targets.
  • Carboxamide Group : Potentially involved in hydrogen bonding and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

  • Electrophilic Character : The methanesulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on target proteins.
  • Binding Affinity : The piperidine ring enhances the compound's binding affinity to various receptors, which may influence its pharmacodynamics.

Antitumor Activity

Research indicates that compounds with piperidine structures exhibit significant antitumor properties. A study focusing on related piperidine derivatives demonstrated that they could inhibit tumor cell proliferation and migration, suggesting that this compound may have similar effects. The mechanism involves inducing ferroptosis in tumor cells through modulation of the KEAP1-NRF2-GPX4 axis, a critical pathway in cancer biology .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar piperidine derivatives have shown activity against acetylcholinesterase (AChE) and urease, indicating that this compound may also exhibit enzyme inhibitory effects that could be exploited in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-Methanesulfonyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]piperidine-4-carboxamideSimilar structure with hydroxyl groupModerate AChE inhibition
1-Methanesulfonyl-N-[1-(2-chloroethyl)piperidin-4-yl]piperidine-4-carboxamideChlorine substituentEnhanced binding to certain receptors

The presence of the methoxyethyl group in our compound may enhance solubility and reactivity compared to its analogs.

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives:

  • Tumor Cell Studies : In vitro studies have shown that related compounds can significantly reduce tumor cell viability and induce apoptosis through oxidative stress mechanisms .
  • Enzyme Interaction Studies : Docking studies have revealed strong binding affinities between piperidine derivatives and AChE, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for preparing 1-methanesulfonyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidine-4-carboxamide?

The synthesis typically involves multi-step processes:

  • Intermediate formation : Hydrolysis of ester precursors (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH, followed by acidification to precipitate intermediates (yield: 88%) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce heterocyclic groups like 2-methoxyethylpiperidine .
  • Purification : Column chromatography or recrystallization, validated by NMR and elemental analysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include δ 1.52–4.31 (piperidine protons), δ 7.93–8.09 (aromatic protons), and δ 13.32 (carboxylic acid proton) .
  • IR spectroscopy : Peaks at 1687 cm⁻¹ (amide C=O stretch) and 1730 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
  • Elemental analysis : Validates purity (e.g., %C: 50.04 vs. calculated 49.99) .

Q. What are the known biological targets of structurally related piperidine derivatives?

Piperidine derivatives often target enzymes like acetylcholinesterase (AChE) (IC₅₀ = 5.7 nM for rigid analogues) or interact with neurotransmitter systems. Substitutions (e.g., methoxyethyl groups) enhance selectivity for specific receptors .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of intermediates?

  • Reaction conditions : Prolonged stirring (24 hours) at room temperature improves hydrolysis efficiency .
  • Catalyst selection : Palladium-based catalysts enhance coupling reaction yields (e.g., Suzuki-Miyaura) .
  • Purification : Acidification to pH 3–4 precipitates intermediates with minimal impurities .

Q. What challenges arise in resolving stereochemistry via NMR?

  • Signal overlap : Piperidine ring protons (δ 1.52–4.31) may exhibit complex splitting patterns due to axial/equatorial conformers.
  • Coupling constants : Multiplicity analysis (e.g., doublets at δ 7.93, J = 8.5 Hz) helps assign aromatic protons but requires high-field instruments for precision .

Q. How do structural modifications impact pharmacological activity?

  • Rigid analogues : Replacing flexible chains with indanone moieties improves AChE inhibition (e.g., IC₅₀ reduced from 125 nM to 5.7 nM) .
  • Substituent effects : Methoxyethyl groups enhance blood-brain barrier permeability, critical for CNS-targeted compounds .

Q. How can in vitro findings translate to in vivo efficacy models?

  • Dosage optimization : Compounds like E2020 (13e) show prolonged action at 5 mg/kg (oral) in rats, correlating with cortical acetylcholine elevation .
  • Metabolic stability : Modifications (e.g., sulfonyl groups) reduce hepatic clearance, improving bioavailability .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use gloves and lab coats to avoid dermal exposure.
  • Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., propionic anhydride) .
  • Emergency measures : Acid spills require neutralization with sodium bicarbonate .

Q. How should contradictory data in synthetic yields be addressed?

  • Reproducibility : Validate reaction conditions (e.g., catalyst purity, solvent grade) across labs.
  • Analytical cross-checks : Compare NMR data with published spectra (e.g., δ 7.40–7.24 for benzyl protons) to confirm compound identity .

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